molecular formula C9H10N2O2 B12869845 2-(Aminomethyl)benzo[d]oxazole-6-methanol

2-(Aminomethyl)benzo[d]oxazole-6-methanol

Cat. No.: B12869845
M. Wt: 178.19 g/mol
InChI Key: IWLOOWVYFMSMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)benzo[d]oxazole-6-methanol is a heterocyclic organic compound featuring a benzoxazole core with an aminomethyl group at the 2-position and a hydroxymethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)benzo[d]oxazole-6-methanol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: 2-(Aminomethyl)benzo[d]oxazole-6-methanol is used as an intermediate in the synthesis of various heterocyclic compounds and polymers

Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. It has shown promise in the development of enzyme inhibitors and receptor modulators.

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a valuable candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-6-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the benzoxazole core provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

    2-(Aminomethyl)benzimidazole: Similar structure but with an imidazole ring instead of an oxazole ring.

    2-(Aminomethyl)benzothiazole: Contains a thiazole ring, offering different electronic properties.

    2-(Hydroxymethyl)benzoxazole: Lacks the aminomethyl group, affecting its reactivity and applications.

Uniqueness: 2-(Aminomethyl)benzo[d]oxazole-6-methanol is unique due to the presence of both aminomethyl and hydroxymethyl groups, which provide a versatile platform for chemical modifications. This dual functionality allows for a wide range of reactions and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

[2-(aminomethyl)-1,3-benzoxazol-6-yl]methanol

InChI

InChI=1S/C9H10N2O2/c10-4-9-11-7-2-1-6(5-12)3-8(7)13-9/h1-3,12H,4-5,10H2

InChI Key

IWLOOWVYFMSMAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CO)OC(=N2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.